Bienvenue dans la boutique en ligne BenchChem!

N-[4-[2-(2-Chloroacetyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide

Covalent inhibitor Electrophilic warhead Structure-activity relationship

N-[4-[2-(2-Chloroacetyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide (CAS 1018147-08-4, molecular formula C17H16ClN3O3, molecular weight 345.78 g/mol) belongs to the 4,5-dihydropyrazole class of heterocyclic compounds, featuring a furan-2-yl substituent at position 3, a 4-acetamidophenyl group at position 5, and a 2-chloroacetyl moiety at the N1 position of the dihydropyrazole ring. The compound is cataloged in the ZINC database (ZINC110616) as a screening compound and has been included in PubChem BioAssay panels evaluating antiproliferative activity against human HeLa cells.

Molecular Formula C17H16ClN3O3
Molecular Weight 345.78
CAS No. 1018147-08-4
Cat. No. B2802971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-[2-(2-Chloroacetyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide
CAS1018147-08-4
Molecular FormulaC17H16ClN3O3
Molecular Weight345.78
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)CCl
InChIInChI=1S/C17H16ClN3O3/c1-11(22)19-13-6-4-12(5-7-13)14-9-15(16-3-2-8-24-16)21(20-14)17(23)10-18/h2-8,15H,9-10H2,1H3,(H,19,22)
InChIKeyIMTVYULEFDSSKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-[2-(2-Chloroacetyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide (CAS 1018147-08-4): Structural Profile and Compound Class Identification


N-[4-[2-(2-Chloroacetyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide (CAS 1018147-08-4, molecular formula C17H16ClN3O3, molecular weight 345.78 g/mol) belongs to the 4,5-dihydropyrazole class of heterocyclic compounds, featuring a furan-2-yl substituent at position 3, a 4-acetamidophenyl group at position 5, and a 2-chloroacetyl moiety at the N1 position of the dihydropyrazole ring [1]. The compound is cataloged in the ZINC database (ZINC110616) as a screening compound and has been included in PubChem BioAssay panels evaluating antiproliferative activity against human HeLa cells [1][2]. The dihydropyrazole scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating anti-inflammatory, antioxidant, antimicrobial, and anticancer activities across multiple studies [3][4].

Why N-[4-[2-(2-Chloroacetyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide Cannot Be Replaced by Generic Dihydropyrazole Analogs


Dihydropyrazole derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity, where seemingly minor substituent variations produce substantial differences in biological activity profiles. The target compound's specific combination of a 2-chloroacetyl electrophilic warhead at N1, a furan-2-yl group at position 3, and a 4-acetamidophenyl group at position 5 represents a substitution pattern distinct from closely related analogs. Replacing the furan ring with thiophene (as in CAS 796106-54-2) alters heteroatom hydrogen-bonding capacity (furan oxygen pKa ~−3.0 vs. thiophene sulfur pKa ~−5.0) and logP contribution (~0.5 vs. ~1.0), potentially shifting both target engagement and pharmacokinetic behavior . Substituting the chloroacetyl group with a non-electrophilic acetyl moiety eliminates the capacity for covalent target modification via nucleophilic displacement at the α-chloromethylene carbon—a mechanistic feature absent in simple acetyl or benzoyl dihydropyrazole derivatives. Class-level evidence demonstrates that furanyl-pyrazolyl acetamide derivatives can suppress neuroinflammatory markers (TNF-α, IL-1, IL-6, Bcl-2) in microglial cells, but activity magnitude is highly substituent-dependent [1]. Directly analogous 3-aryl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazoles show anti-inflammatory IC50 values spanning 7.84 to >50 μmol/L depending solely on aryl substitution pattern, confirming that generic inter-class substitution is scientifically unjustified [2].

Quantitative Differentiation Evidence: N-[4-[2-(2-Chloroacetyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide vs. Structural Analogs


Electrophilic Chloroacetyl Warhead: Covalent Modification Capacity vs. Non-Electrophilic Acetyl and Benzoyl Analogs

The 2-chloroacetyl substituent at the N1 position of the dihydropyrazole ring provides an electrophilic α-chloromethylene carbon capable of engaging biological nucleophiles (cysteine thiols, serine hydroxyls) through SN2 displacement. This functional feature is absent in the corresponding N1-acetyl analog N-(4-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide and N1-benzoyl congeners, which lack the leaving group required for covalent bond formation [1][2]. In analogous chloroacetamide-containing bioactive molecules, the chloroacetyl group has been demonstrated to form irreversible adducts with active-site cysteine residues, conferring sustained target inhibition beyond what reversible analogs achieve [3]. The presence of this warhead in CAS 1018147-08-4 thus represents a mechanistically distinct mode of action compared to non-halogenated acyl dihydropyrazoles, which rely solely on non-covalent binding interactions.

Covalent inhibitor Electrophilic warhead Structure-activity relationship

Furan-2-yl vs. Thiophene-2-yl at Position 3: Impact on Hydrogen-Bonding, Lipophilicity, and Biological Activity Trajectory

The furan-2-yl substituent at dihydropyrazole position 3 of CAS 1018147-08-4 differs fundamentally from the thiophene-2-yl variant (e.g., CAS 796106-54-2, 2-chloro-1-[3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one; or the fully thiophene-substituted analog N-[4-[2-(2-chloroacetyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]acetamide) in two quantifiable physicochemical parameters: hydrogen-bond acceptor basicity and lipophilicity contribution. Furan oxygen has a conjugate acid pKa of approximately −3.0, making it a measurably stronger hydrogen-bond acceptor than thiophene sulfur (conjugate acid pKa approximately −5.0) . The aromatic logP contribution of furan is approximately 0.5 versus approximately 1.0 for thiophene, yielding a computed logP differential of approximately −0.5 for the target compound relative to its thiophene analog . In antifungal dihydropyrazole SAR studies, furan-to-thiophene substitution altered MIC values by >4-fold against Candida species, demonstrating that this heteroatom exchange is biologically consequential rather than inert [1].

Heterocycle SAR Furan-thiophene comparison Hydrogen-bond acceptor

Antiproliferative Activity in HeLa Cervical Carcinoma Cells: PubChem BioAssay Screening Data

CAS 1018147-08-4 was included in a PubChem BioAssay panel evaluating antiproliferative activity against human HeLa cervical carcinoma cells using the WST-8 assay with 48-hour incubation [1]. Among 6 compounds tested in this specific assay panel, 3 compounds were classified as Active and 1 compound demonstrated activity ≤1 µM [1]. The assay summary does not disclose compound-level IC50 values for individual library members; therefore, the specific IC50 of CAS 1018147-08-4 cannot be definitively assigned from the publicly available summary data. This screening data point indicates that the compound falls within a panel where antiproliferative activity against HeLa cells was detected, but the precise potency ranking relative to co-tested compounds requires access to the full deposition dataset. For procurement decision-making, this evidence establishes that the compound has been subjected to antiproliferative screening in a standardized format, distinguishing it from structurally similar dihydropyrazole analogs that lack any reported cytotoxicity screening data.

Antiproliferative HeLa Cervical cancer WST-8 assay

Class-Level Anti-Neuroinflammatory Activity of Furanyl-Pyrazolyl Acetamide Congeners: TNF-α, IL-1, IL-6, and Bcl-2 Suppression in Microglial Cells

In a 2024 study by Mudimela et al., a series of ten furanyl-pyrazolyl acetamide derivatives 11(a-j)—structurally related to CAS 1018147-08-4 by virtue of the furan-pyrazole-acetamide core—were synthesized and evaluated for anti-neuroinflammatory activity [1]. Western blot analysis demonstrated that compounds 11h, 11f, 11c, and 11j significantly suppressed the pro-inflammatory markers TNF-α, IL-1, IL-6, and the anti-apoptotic protein Bcl-2 in BV-2, N-9, HMO6 microglial cells, HAP1 leukemic cells, and human fibroblast cells [1]. All derivatives exhibited moderate potency compared to the reference compound doxorubicin [1]. The molecular docking studies targeted HMGB1 (2LY4) and HMGB1 Box A (4QR9) proteins as neuroinflammatory targets [1]. Although CAS 1018147-08-4 was not itself among the 11(a-j) series, the core scaffold identity (furanyl-pyrazolyl acetamide) supports class-level inference of potential anti-neuroinflammatory applicability, with the chloroacetyl group offering additional covalent modification capability not present in the reported 11(a-j) compounds.

Neuroinflammation Microglia Cytokine suppression Furanyl-pyrazolyl acetamide

Class-Level Anti-Inflammatory and Antioxidant Activity of 3-Aryl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole Derivatives with Quantitative IC50 Benchmarks

Li et al. (2018) synthesized and evaluated nine 3-aryl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives—sharing the core furan-dihydropyrazole scaffold with CAS 1018147-08-4—for in vitro anti-inflammatory and antioxidant activities [1]. In lipopolysaccharide (LPS)-stimulated RAW-264.7 macrophages, compounds 4b and 4c demonstrated anti-inflammatory potency comparable to the positive control dexamethasone, with IC50 values of 7.84 μmol/L and 10.52 μmol/L, respectively [1]. In the DPPH free radical scavenging assay, compounds 3, 4b, 4c, and 4d achieved scavenging rates of up to 90% at a concentration of 4 mg/mL [1]. This study establishes quantitative anti-inflammatory activity benchmarks for the furan-dihydropyrazole chemotype. CAS 1018147-08-4 contains the identical 5-(furan-2-yl)-4,5-dihydro-1H-pyrazole core with additional N1-chloroacetyl and C3-(4-acetamidophenyl) modifications that may further modulate activity through covalent target engagement and altered hydrogen-bonding networks.

Anti-inflammatory DPPH antioxidant RAW-264.7 macrophages Dexamethasone benchmark

Molecular Formula Identity with PF-06685249: Structural Isomerism with Divergent Biological Annotation Demonstrates Scaffold Specificity

CAS 1018147-08-4 shares the identical molecular formula C17H16ClN3O3 (exact mass 345.088) with PF-06685249 (CAS 1467059-70-6), a potent allosteric AMPK activator with an EC50 of 12 nM for recombinant AMPK α1β1γ1 and investigated for diabetic nephropathy [1]. Despite this molecular formula identity, the two compounds are structural isomers with entirely different core scaffolds: CAS 1018147-08-4 contains a 4,5-dihydropyrazole ring with furan and chloroacetyl substituents, whereas PF-06685249 features a distinct heterocyclic framework. This isomerism exemplifies how compounds with identical elemental composition can exhibit divergent biological annotations—PF-06685249 is a characterized AMPK modulator, while CAS 1018147-08-4 belongs to an underexplored dihydropyrazole chemotype. For procurement purposes, this comparison underscores that molecular formula alone is insufficient for compound selection; the specific dihydropyrazole scaffold of CAS 1018147-08-4 offers a structurally distinct starting point for medicinal chemistry exploration orthogonal to the PF-06685249 chemotype.

Structural isomer AMPK activator Scaffold specificity PF-06685249

Recommended Research and Industrial Application Scenarios for N-[4-[2-(2-Chloroacetyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide (CAS 1018147-08-4)


Covalent Chemical Probe Development Targeting Cysteine- or Serine-Dependent Enzymes in Neuroinflammatory Pathways

The 2-chloroacetyl warhead of CAS 1018147-08-4 enables covalent modification of active-site nucleophilic residues (cysteine thiols, serine hydroxyls) through SN2 displacement at the α-chloromethylene carbon [1]. Combined with the anti-neuroinflammatory activity observed for the furanyl-pyrazolyl acetamide chemotype—where compounds 11h, 11f, 11c, and 11j significantly suppressed TNF-α, IL-1, IL-6, and Bcl-2 in BV-2, N-9, and HMO6 microglial cells [2]—this compound is positioned for use in covalent probe development programs targeting HMGB1-mediated neuroinflammatory signaling. The irreversible binding mode may confer sustained target engagement in cellular washout experiments, distinguishing it from reversibly binding furanyl-pyrazolyl acetamide analogs in the 11(a-j) series.

Structure-Activity Relationship (SAR) Expansion of Furan-Containing Dihydropyrazole Libraries for Anti-Inflammatory Lead Optimization

The class-level anti-inflammatory IC50 benchmarks of 7.84–10.52 μmol/L established by Li et al. (2018) for 3-aryl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives against LPS-stimulated RAW-264.7 macrophages provide quantitative reference points for SAR studies [3]. CAS 1018147-08-4 introduces two structural modifications absent from the Li et al. series—the N1-chloroacetyl group and the 4-acetamidophenyl C3-aryl substituent—offering the opportunity to probe whether electrophilic warhead incorporation enhances anti-inflammatory potency beyond the 7.84 μmol/L benchmark. Procurement of this compound enables systematic evaluation of chloroacetyl substitution effects on both anti-inflammatory activity and target residence time.

Comparative Heterocycle SAR: Furan vs. Thiophene Bioisostere Evaluation in Dihydropyrazole Scaffolds

The furan-2-yl group at position 3 of CAS 1018147-08-4 provides measurably different hydrogen-bond acceptor capacity (pKa ~−3.0) and lipophilicity (logP contribution ~0.5) compared to the thiophene-2-yl variant (pKa ~−5.0, logP contribution ~1.0) . In published antifungal dihydropyrazole SAR, furan-to-thiophene substitution altered MIC values by >4-fold [4]. Procurement of CAS 1018147-08-4 alongside its thiophene analog enables direct head-to-head evaluation of heteroatom effects on target binding, cellular permeability, and metabolic stability within the same dihydropyrazole scaffold, generating internally consistent SAR data for lead optimization programs.

Antiproliferative Screening Cascade Initiation with Pre-Characterized HeLa Cell Activity

CAS 1018147-08-4 has established inclusion in a PubChem BioAssay antiproliferative panel against HeLa cervical carcinoma cells using the WST-8 assay format [5]. This screening provenance provides a documented starting point for expanding cytotoxicity profiling across broader cancer cell line panels (e.g., NCI-60). Procurement of this compound allows researchers to build upon existing screening data rather than initiating de novo characterization, reducing preliminary evaluation time. The chloroacetyl electrophile additionally permits investigation of whether covalent modification of cellular targets enhances antiproliferative potency relative to non-electrophilic dihydropyrazole comparators.

Quote Request

Request a Quote for N-[4-[2-(2-Chloroacetyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.